molecular formula C18H25N5O6 B2720477 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1021214-60-7

1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2720477
CAS No.: 1021214-60-7
M. Wt: 407.427
InChI Key: UNSYCKYRPHESPX-UHFFFAOYSA-N
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Description

This product is the chemical compound 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea, which is supplied for research purposes. The compound is identified by CAS Number 1021214-60-7 . It has a molecular formula of C18H25N5O6 and a molecular weight of 407.421 g/mol . The structure of this urea derivative incorporates a 2,6-dimethoxypyrimidin-4-yl group and a 3,4,5-trimethoxyphenyl group, which are motifs found in compounds with various biological activities. Pyrimidine derivatives are known to be key scaffolds in medicinal chemistry, and compounds containing the 2,6-dimethoxypyrimidine moiety have been investigated in scientific literature for applications ranging from pharmaceutical development to agrochemicals . Similarly, the 3,4,5-trimethoxyphenyl group is a common pharmacophore in many bioactive molecules. Researchers may find this compound valuable as a building block in organic synthesis or as a biochemical tool for probing biological mechanisms. This product is intended for research use only and is not meant for human or veterinary diagnostic or therapeutic applications . Please refer to the product's material safety data sheet for proper handling and storage information.

Properties

IUPAC Name

1-[2-[(2,6-dimethoxypyrimidin-4-yl)amino]ethyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O6/c1-25-12-8-11(9-13(26-2)16(12)28-4)21-17(24)20-7-6-19-14-10-15(27-3)23-18(22-14)29-5/h8-10H,6-7H2,1-5H3,(H,19,22,23)(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSYCKYRPHESPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NCCNC2=CC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,6-dimethoxypyrimidine and 3,4,5-trimethoxyaniline.

    Formation of Intermediate: The 2,6-dimethoxypyrimidine is reacted with an appropriate amine to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 3,4,5-trimethoxyaniline under specific reaction conditions to form the final urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the bulk quantities of starting materials and intermediates.

    Optimized reaction conditions: Such as temperature, pressure, and catalysts to ensure high yield and purity.

    Purification processes: Including crystallization, filtration, and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

    Catalysts: Various catalysts may be used to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activity.

    Agriculture: Explored for its use as a pesticide or herbicide.

    Material Science: Studied for its properties in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[[4-(4-methylpiperazin-1-yl)phenyl]amino]pyrimidin-4-yl]urea (PDB Ligand XWA)

  • Key Differences: The pyrimidine ring in XWA is substituted with a 4-(4-methylpiperazinyl)phenylamino group, enhancing solubility via the polar piperazine moiety, whereas the target compound features a simpler ethylamino linker with 2,6-dimethoxy groups .
  • Biological Relevance :
    • XWA’s piperazine group likely improves pharmacokinetics (e.g., blood-brain barrier penetration), while the target’s trimethoxyphenyl group may prioritize microtubule disruption .

Patented Compounds with 3,4,5-Trimethoxyphenyl Motifs

N-Benzyl-3-(4-chlorophenyl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide (Vertex Pharmaceuticals)

  • Key Differences: This compound replaces the urea linker with an acetamide backbone, reducing hydrogen-bonding capacity but increasing metabolic stability . The 4-chlorophenyl and benzyl groups introduce hydrophobicity, contrasting with the target’s pyrimidine-ethylamino spacer.
  • Functional Implications :
    • The acetamide structure may favor kinase inhibition through hydrophobic pocket binding, whereas the urea linker in the target compound could enhance DNA intercalation or kinase hinge-region interactions .

Pyrimidine-Based Derivatives

3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile

  • Key Differences: This compound incorporates a thiopyrimidinone core and a complex sugar-phosphate backbone, diverging significantly from the target’s urea-pyrimidine-aryl architecture .

Comparative Data Table

Compound Name Core Structure Key Substituents Potential Target/Application
Target Compound Urea-pyrimidine 2,6-Dimethoxypyrimidine, 3,4,5-trimethoxyphenyl Anticancer (microtubule disruption)
PDB Ligand XWA Urea-pyrimidine 4-Methylpiperazinylphenylamino, 2,4-dimethoxyphenyl, 2,6-dimethylphenyl Kinase inhibition
Vertex Patent Compound Acetamide 4-Chlorophenyl, benzyl, 3,4,5-trimethoxyphenyl Kinase inhibition
Thiopyrimidinone Derivative Thiopyrimidinone TBS-protected sugar, diisopropylamino-phosphino, farnesylthio Nucleotide analog therapies

Research Findings and Implications

  • The 3,4,5-trimethoxyphenyl group is a recurring motif in anticancer agents, with its methoxy groups enhancing lipid solubility and binding to hydrophobic pockets in tubulin or kinases .
  • Urea linkers offer superior hydrogen-bonding capacity compared to acetamide or thiopyrimidinone cores, making them favorable for targeting polar active sites (e.g., kinase ATP-binding pockets) .
  • Substitutions on the pyrimidine ring (e.g., 2,6-dimethoxy vs. piperazinyl) critically influence solubility and selectivity; bulky groups like piperazine may reduce blood-brain barrier penetration but improve aqueous solubility .

Biological Activity

1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is C18H25N5O6C_{18}H_{25}N_{5}O_{6}, with a molecular weight of 407.4 g/mol. The compound features a pyrimidine ring substituted with methoxy groups and an aryl urea moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₅N₅O₆
Molecular Weight407.4 g/mol
CAS Number1021214-60-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets including enzymes and receptors. The presence of the pyrimidine moiety allows for specific binding interactions that can modulate enzymatic activities or receptor functions.

Key Mechanisms

  • Enzyme Inhibition : The compound has been shown to inhibit fibroblast growth factor receptors (FGFR), which are critical in various signaling pathways associated with cancer progression .
  • Antiproliferative Effects : In vitro studies indicate that it may exert antiproliferative effects on cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Anticancer Activity

A notable study evaluated the compound's efficacy against bladder cancer xenografts overexpressing FGFR3. Results demonstrated significant tumor growth inhibition, underscoring its potential as an anticancer agent .

Antimalarial Activity

Research on similar pyrimidine derivatives has highlighted their potential against Plasmodium falciparum, with IC50 values indicating potent antimalarial activity. The structural modifications in these compounds suggest that derivatives like 1-(2-((2,6-Dimethoxypyrimidin-4-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)urea could also exhibit similar effects .

Case Studies

  • Study on FGFR Inhibition : A series of N-aryl-N'-pyrimidin-4-yl ureas were optimized for FGFR inhibition. The compound demonstrated significant selectivity and potency in inhibiting FGFR1, FGFR2, and FGFR3 in vitro and in vivo models .
  • Antimalarial Evaluation : In a study examining various urea-substituted compounds against P. falciparum, several derivatives exhibited sub-micromolar potency. This suggests that modifications to the urea group can enhance biological activity against malaria .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the aryl and urea components significantly influence the biological activity of pyrimidine derivatives. For instance:

  • Aryl Substituents : The presence of methoxy groups on the phenyl ring enhances lipophilicity and receptor binding affinity.
  • Urea Linkage : The urea functional group is essential for maintaining the interaction with target enzymes or receptors.

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